molecular formula C26H24ClN3O2S B2780668 4-(4-Benzylpiperazin-1-yl)-3-((4-chlorophenyl)sulfonyl)quinoline CAS No. 866895-45-6

4-(4-Benzylpiperazin-1-yl)-3-((4-chlorophenyl)sulfonyl)quinoline

Cat. No. B2780668
CAS RN: 866895-45-6
M. Wt: 478.01
InChI Key: ZEWDWLCDCHNREG-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-3-((4-chlorophenyl)sulfonyl)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a member of the quinoline family and has been synthesized using various methods.

Scientific Research Applications

Anticancer Potential

A study by (Korcz et al., 2018) investigated novel quinoline derivatives, including those related to the compound , for their in vitro cytotoxic properties on human tumor cell lines. Compounds in this category showed potential as anticancer agents, with some eliciting pronounced cancer cell growth inhibitory effects.

Fluorescent Probe Applications

(Bodke et al., 2013) synthesized quinoline derivatives for use as fluorescent probes. These compounds, similar in structure to the compound of interest, were found to emit green light in various solvents, suggesting potential applications in fluorescence-based techniques.

Anti-Inflammatory Properties

Research by (Smits et al., 2008) explored quinoline derivatives for their potential as human histamine H4 receptor ligands. Certain compounds demonstrated significant anti-inflammatory properties in vivo, indicating the potential therapeutic application of similar compounds in treating inflammation.

Chemical Synthesis and Catalysis

A study by (Murugesan et al., 2017) focused on the efficient synthesis of quinoline derivatives via catalysis. The research highlights the importance of these compounds in chemical synthesis and the development of new catalytic methods.

Binding and Docking Studies

(Murugesan et al., 2021) conducted studies on quinoline derivatives, including their binding properties and molecular docking studies. This research is crucial in understanding how these compounds interact at the molecular level, which is vital for drug development and biochemical applications.

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c27-21-10-12-22(13-11-21)33(31,32)25-18-28-24-9-5-4-8-23(24)26(25)30-16-14-29(15-17-30)19-20-6-2-1-3-7-20/h1-13,18H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWDWLCDCHNREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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